3-(3-Bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
NS3861: is a chemical compound known for its role as an agonist of nicotinic acetylcholine receptors. It binds with high affinity to heteromeric receptors, particularly those containing the alpha-3 and beta-4 subunits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NS3861 involves the formation of a bicyclic structure with a bromothiophene moiety. The key steps include:
Formation of the bicyclic core: This is typically achieved through a series of cyclization reactions.
Introduction of the bromothiophene group: This step involves the bromination of a thiophene ring, followed by its attachment to the bicyclic core.
Industrial Production Methods: Industrial production of NS3861 would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Use of high-purity reagents: Ensuring that all starting materials are of the highest purity to avoid contamination.
Optimization of reaction conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to improve the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions: NS3861 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: NS3861 can also be reduced, although this is less common.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the thiophene ring.
Scientific Research Applications
NS3861 has a wide range of applications in scientific research, particularly in the fields of:
Neuroscience: It is used to study the function of nicotinic acetylcholine receptors and their role in neural signaling.
Pharmacology: NS3861 is investigated for its potential therapeutic applications, including the treatment of neurological disorders.
Biochemistry: The compound is used to explore the molecular mechanisms of receptor activation and signal transduction.
Drug Development: NS3861 serves as a lead compound for the development of new drugs targeting nicotinic acetylcholine receptors.
Mechanism of Action
NS3861 exerts its effects by binding to nicotinic acetylcholine receptors, specifically those containing the alpha-3 and beta-4 subunits. This binding induces a conformational change in the receptor, leading to its activation. The activated receptor then allows the flow of ions across the cell membrane, which triggers downstream signaling pathways involved in various physiological processes .
Comparison with Similar Compounds
Cytisine: Another agonist of nicotinic acetylcholine receptors, but with different subunit selectivity.
Epibatidine: A potent agonist with high affinity for nicotinic receptors, but with a different pharmacological profile.
Varenicline: Used clinically for smoking cessation, it also targets nicotinic acetylcholine receptors.
Uniqueness of NS3861: NS3861 is unique in its selective activation of receptors containing the alpha-3 and beta-4 subunits, which distinguishes it from other compounds like cytisine that prefer different subunit combinations. This selectivity makes NS3861 a valuable tool for studying specific receptor subtypes and their roles in physiological and pathological processes .
Properties
Molecular Formula |
C12H14BrNS |
---|---|
Molecular Weight |
284.22 g/mol |
IUPAC Name |
3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C12H14BrNS/c1-14-9-2-3-10(14)7-8(6-9)12-11(13)4-5-15-12/h4-6,9-10H,2-3,7H2,1H3 |
InChI Key |
ZJCNRVHZJADROC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1C=C(C2)C3=C(C=CS3)Br |
Synonyms |
3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo(3.2.1)oct-2-ene NS3861 |
Origin of Product |
United States |
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